molecular formula C28H35F2N5O2S B14052035 (E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2

(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2

Cat. No.: B14052035
M. Wt: 543.7 g/mol
InChI Key: NXTKFBGDLDPFLB-UHFFFAOYSA-N
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Description

“5-(difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide” is a complex organic compound that features a variety of functional groups, including a difluoromethyl group, a benzodiazole ring, and a thiophene carboxamide. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes might include:

    Formation of the Benzodiazole Ring: This could be achieved through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the Difluoromethyl Group: This might be done using a difluoromethylating agent such as difluoromethyl iodide.

    Attachment of the Thiophene Carboxamide: This could involve a coupling reaction between a thiophene derivative and an amine.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiophene ring or the amine groups.

    Reduction: Reduction reactions could target the carbonyl groups or the difluoromethyl group.

    Substitution: Substitution reactions might occur at the benzodiazole ring or the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, such compounds might be used as intermediates in the synthesis of more complex molecules or as ligands in coordination chemistry.

Biology

In biological research, these compounds might be studied for their interactions with proteins or other biomolecules, potentially leading to the development of new drugs or therapeutic agents.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as pharmaceuticals, particularly in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, these compounds might be used in the development of new materials, such as polymers or coatings, or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of such a compound would depend on its specific structure and the biological target. Generally, it might involve binding to a specific protein or enzyme, thereby modulating its activity. This could involve interactions with active sites, allosteric sites, or other binding pockets.

Comparison with Similar Compounds

Similar Compounds

  • 5-(trifluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide
  • 5-(chloromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide

Uniqueness

The presence of the difluoromethyl group might confer unique properties, such as increased metabolic stability or altered electronic properties, compared to similar compounds with different substituents.

Properties

Molecular Formula

C28H35F2N5O2S

Molecular Weight

543.7 g/mol

IUPAC Name

5-(difluoromethyl)-N-[5-[(3,3-dimethylbutan-2-ylamino)methyl]-1-[(1-prop-2-enoylpyrrolidin-2-yl)methyl]benzimidazol-2-yl]thiophene-2-carboxamide

InChI

InChI=1S/C28H35F2N5O2S/c1-6-24(36)34-13-7-8-19(34)16-35-21-10-9-18(15-31-17(2)28(3,4)5)14-20(21)32-27(35)33-26(37)23-12-11-22(38-23)25(29)30/h6,9-12,14,17,19,25,31H,1,7-8,13,15-16H2,2-5H3,(H,32,33,37)

InChI Key

NXTKFBGDLDPFLB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)NCC1=CC2=C(C=C1)N(C(=N2)NC(=O)C3=CC=C(S3)C(F)F)CC4CCCN4C(=O)C=C

Origin of Product

United States

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